molecular formula C7H13NO B13507413 Octahydropyrano[2,3-c]pyrrole

Octahydropyrano[2,3-c]pyrrole

Cat. No.: B13507413
M. Wt: 127.18 g/mol
InChI Key: WROJPLVQVROESU-UHFFFAOYSA-N
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Description

Octahydropyrano[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrano[2,3-c]pyrrole can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done through intramolecular cyclization reactions. For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrano[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Octahydropyrano[2,3-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydropyrano[2,3-c]pyrrole involves its interaction with specific molecular targets. For instance, as an NK-1 receptor antagonist, it inhibits the binding of substance P, a neuropeptide involved in pain and inflammation pathways . This inhibition can help alleviate symptoms associated with conditions like chronic pain and depression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to octahydropyrano[2,3-c]pyrrole include other pyrano[3,4-c]pyrrole derivatives and related heterocyclic compounds like pyridine and pyrimidine .

Uniqueness

What sets this compound apart is its fully hydrogenated ring system, which imparts unique chemical and physical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-2-6-4-8-5-7(6)9-3-1/h6-8H,1-5H2

InChI Key

WROJPLVQVROESU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2OC1

Origin of Product

United States

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